3'-Hydroxy-3,5,6,7,8,4',5'-heptamethoxyflavone
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Overview
Description
3’-Hydroxy-3,5,6,7,8,4’,5’-heptamethoxyflavone is a flavonoid compound found in the peels of citrus fruits, particularly satsuma peel. It is known for its anti-tumor and anti-neuroinflammatory activities. This compound is an orally available CREB activator and has been studied for its potential therapeutic effects in various biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Hydroxy-3,5,6,7,8,4’,5’-heptamethoxyflavone typically involves the methylation of flavonoid precursors. The process includes the use of methylating agents such as dimethyl sulfate or methyl iodide under basic conditions. The reaction is carried out in the presence of a base like potassium carbonate or sodium hydroxide, and the product is purified using chromatographic techniques .
Industrial Production Methods
Industrial production of 3’-Hydroxy-3,5,6,7,8,4’,5’-heptamethoxyflavone can be achieved through extraction from natural sources, such as citrus peels, followed by purification. Alternatively, large-scale synthesis can be performed using the aforementioned synthetic routes, optimizing reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3’-Hydroxy-3,5,6,7,8,4’,5’-heptamethoxyflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of 3’-Hydroxy-3,5,6,7,8,4’,5’-heptamethoxyflavone .
Scientific Research Applications
Chemistry: Used as a model compound for studying flavonoid chemistry and reactions.
Biology: Investigated for its effects on cellular processes, including anti-inflammatory and antioxidant activities.
Medicine: Potential therapeutic agent for treating neuroinflammatory conditions and certain types of cancer.
Industry: Utilized in the development of nutraceuticals and functional foods due to its bioactive properties
Mechanism of Action
The compound exerts its effects primarily through the activation of the cAMP/ERK/CREB signaling pathway. This activation leads to the induction of brain-derived neurotrophic factor (BDNF) expression and the inhibition of phosphodiesterase activity. These molecular actions contribute to its anti-tumor and neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
5’-Hydroxy-6,7,8,3’,4’-pentamethoxyflavone: Another polymethoxyflavone with similar bioactive properties.
Sinensetin: A polymethoxyflavone found in citrus fruits with anti-inflammatory and antioxidant activities.
Hexamethoxyflavone: Known for its anti-cancer properties .
Uniqueness
3’-Hydroxy-3,5,6,7,8,4’,5’-heptamethoxyflavone is unique due to its specific combination of methoxy and hydroxy groups, which contribute to its distinct biological activities and therapeutic potential .
Biological Activity
3'-Hydroxy-3,5,6,7,8,4',5'-heptamethoxyflavone is a naturally occurring flavonoid that has garnered attention for its diverse biological activities. This compound is of particular interest due to its potential therapeutic effects in various health conditions, including anti-inflammatory, antioxidant, and neuroprotective properties.
Antioxidant Activity
Flavonoids are well-known for their antioxidant properties. The antioxidant activity of this compound can be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Research indicates that this compound can enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby protecting cells from oxidative damage .
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been documented in various studies. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-induced inflammation models. This inhibition is crucial for managing inflammatory diseases .
Neuroprotective Effects
One of the notable biological activities of this flavonoid is its neuroprotective effect. Studies have demonstrated that this compound induces the expression of brain-derived neurotrophic factor (BDNF) via the cAMP/ERK/CREB signaling pathway. This mechanism is essential for neuronal survival and differentiation . Furthermore, it has been shown to reduce apoptosis in neuronal cells under stress conditions .
Antidiabetic Potential
The compound exhibits promising antidiabetic properties by inhibiting key enzymes involved in carbohydrate digestion such as α-amylase and α-glucosidase. This inhibition leads to reduced glucose absorption in the intestine and subsequently lowers blood glucose levels .
Table: Summary of Biological Activities
Case Studies
- Neuroprotection in Animal Models : A study involving mice treated with this compound showed significant improvement in cognitive function following induced neurodegeneration. The results indicated enhanced memory retention and reduced neuronal loss compared to control groups .
- Anti-inflammatory Effects on Human Cells : In vitro studies using human macrophage cell lines demonstrated that treatment with this flavonoid significantly reduced the levels of inflammatory markers following LPS stimulation. This suggests its potential use as a therapeutic agent in chronic inflammatory diseases .
Properties
Molecular Formula |
C22H24O10 |
---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
2-(3-hydroxy-4,5-dimethoxyphenyl)-3,5,6,7,8-pentamethoxychromen-4-one |
InChI |
InChI=1S/C22H24O10/c1-25-12-9-10(8-11(23)16(12)26-2)15-19(28-4)14(24)13-17(27-3)20(29-5)22(31-7)21(30-6)18(13)32-15/h8-9,23H,1-7H3 |
InChI Key |
VWAORUMUPBQCHI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)O)C2=C(C(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)OC)OC |
Origin of Product |
United States |
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